molecular formula C14H19NO4S2 B2575505 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide CAS No. 2319788-66-2

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2575505
CAS No.: 2319788-66-2
M. Wt: 329.43
InChI Key: AEVKXZXQYQZSJH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a hybrid structure incorporating a furan ring, a hydroxyethyl chain, and a substituted thiophene moiety. The presence of both sulfonamide and heterocyclic groups suggests structural similarities to compounds targeting carbonic anhydrases, kinases, or inflammatory pathways.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-4-11-5-6-14(20-11)21(17,18)15-8-13(16)12-7-9(2)19-10(12)3/h5-7,13,15-16H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKXZXQYQZSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from biomass-derived furfural. The furan ring is then functionalized to introduce the hydroxyethyl group. The thiophene ring is synthesized separately and functionalized with an ethyl group and a sulfonamide group. Finally, the two moieties are coupled under suitable reaction conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Reactivity of the Hydroxyethyl Group

The secondary alcohol group in the hydroxyethyl chain undergoes characteristic alcohol reactions:

Oxidation

  • Reagent : Potassium permanganate (KMnO₄) or chromium-based oxidants (e.g., CrO₃)

  • Conditions : Acidic or neutral aqueous media

  • Product : Ketone derivative (2-(2,5-dimethylfuran-3-yl)-2-oxoethyl group)

  • Mechanism : Oxidation of the secondary alcohol to a ketone via proton abstraction and hydride transfer.

Esterification

  • Reagent : Acetic anhydride (Ac₂O)

  • Conditions : Catalytic acid (e.g., H₂SO₄), room temperature

  • Product : Acetylated derivative at the hydroxyethyl group

  • Application : Enhances lipophilicity for biological studies .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in acid-base and substitution reactions:

Hydrolysis

  • Reagent : Concentrated HCl or NaOH

  • Conditions : Reflux in aqueous/organic solvent mixtures

  • Products :

    • Acidic hydrolysis: 5-ethylthiophene-2-sulfonic acid + amine derivative

    • Basic hydrolysis: Sulfonate salt + ammonia/amine.

Alkylation

  • Reagent : Alkyl halides (e.g., CH₃I)

  • Conditions : Base (e.g., NaH), polar aprotic solvent (e.g., DMF)

  • Product : N-alkylated sulfonamide derivatives

  • Application : Modifies electronic properties for structure-activity relationship (SAR) studies.

Thiophene Ring Reactions

The 5-ethylthiophene ring undergoes electrophilic substitution and oxidation:

Sulfonation

  • Reagent : Sulfur trioxide (SO₃) complexed with dioxane

  • Conditions : 0–5°C in dichloromethane

  • Product : Thiophene-2-sulfonamide polysulfonated derivatives

  • Note : Positional selectivity depends on the ethyl substituent’s directing effects .

Nitration

  • Reagent : Nitric acid (HNO₃) in sulfuric acid

  • Conditions : 0°C, controlled addition

  • Product : Nitro-substituted thiophene derivatives

  • Application : Introduces sites for further functionalization (e.g., reduction to amines) .

Dimethylfuran Reactivity

The 2,5-dimethylfuran system participates in cycloaddition and ring-opening reactions:

Diels-Alder Reaction

  • Dienophile : Maleic anhydride

  • Conditions : Reflux in toluene

  • Product : Bicyclic adducts via [4+2] cycloaddition

  • Utility : Expands the compound’s scaffold for materials science applications .

Oxidative Ring-Opening

  • Reagent : Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O)

  • Conditions : -78°C in methanol

  • Product : Dicarbonyl compounds

  • Mechanism : Ozonolysis cleaves the furan ring to form ketones or aldehydes.

Cross-Coupling Reactions

The thiophene and furan rings enable catalytic cross-coupling:

Reaction Type Catalyst/Reagent Conditions Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acidTHF, 80°C, 12 hBiaryl-functionalized derivative
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineToluene, 100°C, 24 hAminated thiophene derivatives

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and furan fragments.

  • Photodegradation : UV irradiation in solution leads to sulfonamide bond cleavage, forming thiophene sulfonic acid and furan-alcohol byproducts .

Key Research Findings

  • Catalytic Hydrogenation : The thiophene ring resists hydrogenation under standard H₂/Pd conditions but undergoes partial reduction with Raney Ni .

  • Biological Implications : Acetylated derivatives show enhanced blood-brain barrier penetration in preliminary models.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing the furan moiety, such as N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide, exhibit significant anticancer activities. Studies have shown that derivatives of 2,5-dimethylfuran can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity
The sulfonamide functional group is known for its antimicrobial properties. Compounds with this group can inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound could be effective against various bacterial strains, indicating potential for development as an antibacterial agent .

Materials Science

Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its integration into polymers can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating advanced materials for applications in coatings and packaging .

Conductive Polymers
This compound may also serve as a dopant in conductive polymers. The thiophene ring contributes to the electrical conductivity of the polymer matrix. By optimizing the concentration of this compound within the polymer blend, researchers aim to develop materials suitable for electronic applications such as sensors and flexible electronics .

Environmental Science

Bioremediation Potential
Given its organic nature and structural characteristics, there is potential for this compound to be utilized in bioremediation processes. Compounds like this can serve as substrates for microbial degradation, helping to remediate contaminated environments by breaking down harmful pollutants .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Furan DerivativesMedicinal ChemistryDemonstrated inhibition of cancer cell proliferation via apoptosis mechanisms .
Synthesis and Characterization of Conductive PolymersMaterials ScienceEnhanced electrical conductivity observed with the incorporation of thiophene derivatives .
Biodegradation of Organic PollutantsEnvironmental ScienceEffective microbial degradation of compounds similar to this compound in contaminated soil samples .

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets through its functional groups. The furan and thiophene rings can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonamide-based inhibitors (e.g., methanesulfonamide and ethanethioamide derivatives) listed in EP 2 697 207 B1 . Below is a comparative analysis:

Feature N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide EP 2 697 207 B1 Compounds (e.g., N-(3-(2-...methanesulfonamide)
Core Structure Thiophene-sulfonamide with furan and hydroxyethyl groups Oxazolidine-linked sulfonamide or thioamide with trifluoromethylphenyl
Key Functional Groups Sulfonamide, 2,5-dimethylfuran, hydroxyethyl Methanesulfonamide, trifluoromethylphenyl, oxazolidine
Potential Targets Hypothesized: Enzymes (e.g., carbonic anhydrases) Explicitly designed for kinase or protease inhibition
Hydrophobicity Moderate (ethylthiophene and dimethylfuran) High (trifluoromethyl groups)
Synthetic Complexity Moderate (linear chain and fused rings) High (oxazolidine and cyclohexenyl motifs)

Pharmacological and Biochemical Insights

Sulfonamide Efficacy: Sulfonamides are known for their role in enzyme inhibition. While EP 2 697 207 B1 compounds target kinases via sulfonamide and trifluoromethyl groups , the lack of direct data on the queried compound limits mechanistic comparisons.

Heterocyclic Influence : The 2,5-dimethylfuran and ethylthiophene moieties may confer distinct electronic and steric properties compared to oxazolidine-based analogues. For example, furan’s electron-rich nature could alter binding affinity in enzyme pockets.

Solubility and Bioavailability : The hydroxyethyl group in the queried compound may enhance aqueous solubility relative to the highly hydrophobic trifluoromethylphenyl derivatives in EP 2 697 207 B1 .

Research Findings and Data Limitations

No peer-reviewed studies or patent data directly addressing the queried compound were identified in the provided evidence.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is a complex organic compound that integrates elements of furan and thiophene chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a 2,5-dimethylfuran moiety, a hydroxyethyl group, and an ethylthiophene sulfonamide. The molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₃S
Molecular Weight303.38 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Recent studies suggest that compounds containing the thiophene and furan structures exhibit significant antimicrobial activity. For example, derivatives of thiophene have been shown to interact with various microbial targets, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group may enhance this activity by inhibiting bacterial folate synthesis pathways.

Anticancer Potential

Research into similar compounds has demonstrated promising anticancer properties. For instance, derivatives featuring the dimethylfuran scaffold have been investigated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others . The mechanism of action may involve the induction of apoptosis or cell cycle arrest through interaction with specific cellular pathways.

Case Studies and Research Findings

  • Antibacterial Activity : A study involving thiophene derivatives revealed that certain compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The incorporation of the 2,5-dimethylfuran moiety may contribute to enhancing the overall potency of these derivatives.
  • Cytotoxicity Assays : In vitro assays have shown that compounds structurally related to this compound possess significant cytotoxic effects on various cancer cell lines. These findings suggest potential for development as anticancer agents .
  • Mechanistic Studies : Investigations into the mechanism of action indicate that compounds with similar structures may inhibit key enzymes involved in cellular metabolism or interfere with DNA replication processes, leading to reduced viability in target cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against MRSA
AntifungalActivity against Candida strains
AnticancerCytotoxicity against MCF-7

Q & A

What are the common synthetic routes for preparing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide, and what critical reaction conditions must be optimized?

Level: Basic
Answer:
The synthesis typically involves sequential sulfonylation and coupling reactions. A general approach includes:

  • Step 1: Sulfonation of 5-ethylthiophene-2-sulfonyl chloride using chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by quenching to isolate intermediates .
  • Step 2: Nucleophilic substitution of the sulfonyl chloride with a hydroxyl-ethylamine derivative (e.g., 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine) in the presence of a base like triethylamine (TEA) to neutralize HCl .
  • Critical Conditions: Temperature control (0°C for sulfonation to avoid side reactions), stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion), and solvent selection (DCM for inertness). Purity is validated via TLC and column chromatography .

How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

Level: Advanced
Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Methodological solutions include:

  • Experimental Replication: Repeat spectral analysis under standardized conditions (e.g., deuterated solvents, calibrated instruments).
  • DFT Calculations: Optimize molecular geometry using density functional theory (DFT) to simulate NMR/IR spectra, accounting for solvent polarity .
  • Cross-Validation: Compare with analogous compounds (e.g., 5-substituted thiophene sulfonamides) to identify consistent spectral patterns .
    Documentation of solvent, temperature, and instrument parameters is critical for reproducibility .

What strategies are recommended for enhancing the yield of the Suzuki coupling step in synthesizing 5-ethylthiophene-2-sulfonamide derivatives?

Level: Advanced
Answer:
For Suzuki-Miyaura coupling (e.g., introducing aryl groups to thiophene):

  • Catalyst Optimization: Use Pd(dppf)Cl₂ or XPhos Pd G3 at 0.5–1.5 mol% loading to balance cost and efficiency .
  • Boronic Acid Pre-activation: Stir boronic acids with Na₂CO₃ in dioxane/water (3:1) for 30 minutes before adding the catalyst .
  • Microwave Assistance: Apply microwave irradiation (80–120°C, 15–30 min) to accelerate coupling while minimizing decomposition .
    Monitor reaction progress via LC-MS and isolate products via precipitation or extraction .

How should researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?

Level: Basic
Answer:

  • Assay Design: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls: Include positive controls (e.g., ciprofloxacin), solvent controls (DMSO), and a vehicle control (culture medium alone).
  • Data Interpretation: Normalize inhibition zones to controls and validate with triplicate experiments. Synergy studies (e.g., checkerboard assays) can assess combinatorial effects .

What computational methods are suitable for predicting the pharmacokinetic properties of this sulfonamide derivative?

Level: Advanced
Answer:

  • ADMET Prediction: Use SwissADME or PreADMET to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding.
  • Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., dihydrofolate reductase for antimicrobial activity) .

How can regioselectivity challenges during sulfonation of the thiophene ring be addressed?

Level: Advanced
Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of thiophene to favor sulfonation at the 2-position .
  • Temperature Modulation: Lower temperatures (−10°C to 0°C) reduce kinetic competition, favoring thermodynamically stable products .
  • Post-Reaction Analysis: Use HPLC-MS to quantify regioselectivity ratios and adjust stoichiometry iteratively .

What characterization techniques are essential for confirming the structure of this compound, and how should conflicting data be reconciled?

Level: Basic
Answer:

  • Core Techniques:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for C-H correlation .
    • HRMS: Confirm molecular formula within 5 ppm error .
  • Conflict Resolution:
    • Re-crystallize the compound to remove impurities.
    • Compare with literature data for analogous sulfonamides (e.g., 5-bromothiophene-2-sulfonamide derivatives) .

What are the best practices for scaling up the synthesis of this compound without compromising purity?

Level: Advanced
Answer:

  • Process Optimization:
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches.
    • Use continuous-flow reactors for sulfonation to enhance heat dissipation .
  • Purity Monitoring: Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress .

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